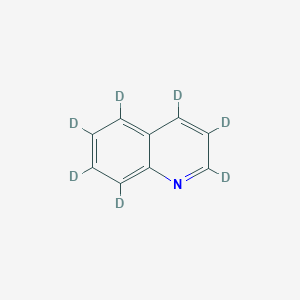

Quinoline-d7

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5,6,7,8-heptadeuterioquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H/i1D,2D,3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWDFEZZVXVKRB-GSNKEKJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=N2)[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34071-94-8 | |

| Record name | Quinoline-d7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Quinoline-d7 chemical properties and stability

An In-depth Technical Guide to the Chemical Properties and Stability of Quinoline-d7

This guide provides a comprehensive overview of the chemical properties, stability, handling, and analysis of this compound (Perdeuterated Quinoline). It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their work. The information herein is synthesized from authoritative sources to ensure technical accuracy and field-proven insights, enabling users to maintain the integrity of this compound in their experimental workflows.

This compound is a stable, non-radioactive, isotopically labeled form of quinoline where all seven hydrogen atoms have been replaced with deuterium. This substitution is of paramount importance in various scientific disciplines. In analytical chemistry, it serves as an ideal internal standard for quantitative mass spectrometry (MS) assays due to its near-identical chemical behavior to the unlabeled analog but distinct mass.[1][2] In pharmaceutical research, deuteration can intentionally alter a drug's metabolic profile through the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic reactions that involve C-H bond cleavage.[3][4] This can result in improved pharmacokinetic properties, such as a longer half-life or a more favorable toxicity profile.[3] Understanding the fundamental properties and stability of this compound is therefore critical to its effective application.

Physicochemical Properties of this compound

The replacement of hydrogen with deuterium results in a predictable increase in molecular weight and slight alterations in physical properties compared to the unlabeled parent compound. These core properties are summarized in the table below.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 2,3,4,5,6,7,8-heptadeuterioquinoline | [5][6] |

| Molecular Formula | C₉D₇N | [7] |

| Molecular Weight | 136.20 g/mol | [1][5] |

| CAS Number | 34071-94-8 | [1][5][7][8] |

| Appearance | Colorless to light yellow or light blue liquid | [1][9] |

| Density | ~1.151 g/mL at 25 °C | [8] |

| Melting Point | -17 to -13 °C (lit.) | [8] |

| Boiling Point | 237 °C (lit.) | [8] |

| Flash Point | 101 °C (closed cup) | [9] |

| Isotopic Purity | Typically ≥97-99 atom % D | [6] |

| Chemical Purity | Typically ≥98% | [6][7] |

Molecular Structure

The structure of this compound is identical to that of quinoline, with deuterium atoms substituting for hydrogen atoms on the aromatic rings.

Caption: Chemical structure of this compound.

Stability, Storage, and Handling

Maintaining the isotopic and chemical purity of this compound requires adherence to proper storage and handling protocols. The primary degradation pathway of concern is isotopic dilution via hydrogen-deuterium (H-D) exchange.[3][4]

Stability Considerations

-

Isotopic Exchange: The deuterium atoms on the aromatic ring are generally stable, but can be susceptible to H-D exchange with protic sources, such as atmospheric moisture or residual water in solvents. This process dilutes the isotopic enrichment of the compound.[3][4]

-

Photolysis: Like its non-deuterated analog, this compound should be protected from prolonged exposure to light to prevent potential photodegradation.[7]

-

Thermal Stability: The compound is thermally stable under recommended conditions, with a high boiling point.[8] Long-term stability is generally excellent, with some suppliers recommending re-analysis of chemical purity after three years.[10]

Recommended Storage

To ensure its integrity, this compound should be stored in a tightly sealed container.[4] Most suppliers recommend storing the neat material at room temperature, away from light and moisture.[7][10] For solutions prepared in volatile solvents, storage at -20°C or -80°C can prolong shelf life, though one must consider the freezing point of the solvent.[1][4]

Safety and Handling

This compound shares the same toxicological profile as quinoline. It is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and is suspected of causing genetic defects and cancer.[9][11]

-

Personal Protective Equipment (PPE): Always consult the Safety Data Sheet (SDS) before use.[3][9] Standard PPE includes safety goggles, a lab coat, and chemical-resistant gloves.[3][11]

-

Engineering Controls: All handling of the neat compound and concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of vapors.[3][11]

Caption: Recommended workflow for the storage and handling of this compound.

Experimental Protocols & Analysis

Protocol: Preparation of a Stock Solution

This protocol outlines the preparation of a 1 mg/mL stock solution of this compound in methanol, a common procedure for creating an internal standard stock for LC-MS analysis.

-

Preparation: Allow the sealed vial of this compound to equilibrate to ambient temperature for at least 20 minutes before opening.

-

Rationale: This prevents condensation of atmospheric moisture inside the cold vial, which would compromise isotopic purity.[3]

-

-

Safety: Perform all subsequent steps in a chemical fume hood while wearing appropriate PPE (gloves, lab coat, safety glasses).[9][11]

-

Weighing: Tare a clean, dry 10 mL volumetric flask on an analytical balance. Using a calibrated micropipette, transfer approximately 10 mg of this compound into the flask and record the exact weight.

-

Rationale: Gravimetric measurement ensures the highest accuracy for the standard concentration.

-

-

Dissolution: Add approximately 5 mL of anhydrous, HPLC-grade methanol to the flask. Gently swirl to dissolve the compound completely.

-

Rationale: Using an anhydrous solvent minimizes the risk of H-D exchange.

-

-

Dilution to Volume: Once dissolved, carefully add methanol to the 10 mL mark. Cap the flask and invert it 10-15 times to ensure a homogenous solution.

-

Storage: Transfer the solution to a pre-labeled amber glass vial with a PTFE-lined cap. Store in a freezer at -20°C.[1]

Analytical Characterization

Confirming the identity and purity of this compound is essential.

-

Mass Spectrometry (MS): As an internal standard, this compound is chosen for its co-elution with unlabeled quinoline in chromatographic methods (GC, LC) while being easily distinguishable by its mass-to-charge ratio (m/z). The expected molecular ion will have a mass shift of +7 compared to the unlabeled analog. Time-of-flight (TOF) MS can be used for accurate mass determination to confirm the elemental composition.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum is the most direct way to assess isotopic purity. A properly deuterated sample will show a significant reduction or complete absence of signals in the aromatic region where the protons of unlabeled quinoline would appear.[13][14]

-

¹³C NMR: The ¹³C NMR spectrum will be similar to that of unlabeled quinoline, but the signals for deuterated carbons will appear as multiplets with lower intensity due to C-D coupling and the absence of the Nuclear Overhauser Effect (NOE).

-

²H (Deuterium) NMR: This technique directly observes the deuterium nuclei, providing confirmation of the deuteration positions.

-

Conclusion

This compound is a vital tool for quantitative analysis and metabolic research. Its utility is directly dependent on the preservation of its chemical and isotopic purity. By understanding its fundamental physicochemical properties and adhering to rigorous storage and handling protocols that mitigate risks such as H-D exchange and exposure to light, researchers can ensure the integrity of their data and the success of their studies. Always refer to the specific supplier's Certificate of Analysis and Safety Data Sheet for the most accurate and lot-specific information.

References

- Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7nyfD3pZq62Spw6oGN7gL27Uvw76L6QLsuLysJTnaBwuB5i2bXhllltKavsmjdZnRThhCLUHbgvsqmIdQbdtXH4xf7q8YH9_aLpJ1E6CuBK53zq_3dThRqnUGcoYMLWPM_mYXtTPo8jrEE11l0SbstM82Hm1kXutg-u_yddqaIgvB_UKQluN8rWLo5PSGGbKXrtqg-D3ZCWfobs98rLHpISCdb9gv4SDjeYxJ4gqAxRIGRXmXj1qp8_8J22RW]

- This compound Aldrich. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcxxkTK6ng7F83_OUbGEbb6DydhnYCxv6vh2wAoWqtmLiF9fGimqgTsTtR9lF1NKLeBZj8S_4wOriyJ0lnHrm67OErmHhgAqsapdDYcnY5johu5PZCSCuLm5RneYXv041eqK8Pjw-t6Hc2czNk4ZccU5NveA==]

- QUINOLINE (D7) 34071-94-8. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoFZreDKXP7Rb5Csq7W4e9NrYncNBtRArgZv-B_kyIiY-SIdKqzVVHxHLlTLv5XT0x5jPMED1NdXAZ1tyUd-RtpA51RAjoyeosHI5MXcCll5XiCwRd6gbwLVKSWovHopZRrq5Wy9n-vPv7fQdawza-mcc=]

- This compound | C9H7N | CID 12202083. PubChem, National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3txUsSoL6i2n1iQpJnV2-IrJBK4u3dT2TmYuMylxGgvj0USloiaiU2UINMUFG49DReelOSQhH5zpaN6CJlAKM5tzOOe3UYoYjDm198_D01AOEU8Z9fNY5KJAfoqDdgXnam2JhzXO6FUbknEu63uarHA==]

- Quinoline (D₇, 98%). Cambridge Isotope Laboratories, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxBHu7M72z1eaDA4xgwewgHZlLqPLwwc3-JO34Ew8HyIAAH3HXkuEajaesPQAtf3pRgw_dulZKIvEoQiAvqw4cnfImOOzDtsPu7xP8AnrAmJk5D48XhZfPgeM64a7OAdMzM5Q2vx-zJX3yljmMWr3mqYz7wcLdDc1F-hWEt1TW3JU4bj5HMCmp9CfCuvvbpR_THQ8ufTxUYuPcnwf8BCuUYkYiAZy8oJj-lwC47O2TVg==]

- This compound | CAS 34071-94-8. LGC Standards. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfHroGgOPApVqUe-hyoI1l4py1vu5bapS3Y-MrYKbmzelUdm29G_OTAn07WwnGJdpWPXc4bTtoF2JRQM_vahz3DHKTokQGSlGDqIvlijRQC6X5g2lU5TeEYqdazXNSk3mrHojSzeOBgLOnnOCWRokvgUkzRrv3mw==]

- This compound | Isotope-Labeled Compound. MedChemExpress. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGi3JpLsidiIqorWC2R5FNXUnCkyRmLB2NpqUN3Xz-niNH5Qam79pBQW27LcUAobkrAqh24KaVNsEpcw0lLwkYChFXF3D2PR9NutEATeYDtMpV4NnwowuY7W9-JZOxjwAbQyxxwgxseIqgw4g==]

- Stable Isotope Standards For Mass Spectrometry. Eurisotop. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6lIGJaJYX_a5Y3Ecvf6u6CGLiwftyH0M122L3ZITSSIcYuhAVahjHnfCgaJYZu5_3UMWVEgsKv7iHBo1QzxyFFL4dxKFz9TP2I1iV34VxUueE1Z2pnSgCiPxg1ng1BRoQSjm32S7E-4FbAidk6KS4u3S8PwVntjuufJY9XKCTh55TsP_dbUgzHuzfgHZc2ZybBOWaRERqEwmc]

- Quinoline (D₇, 98%) 2 mg/mL in methanol. Cambridge Isotope Laboratories, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGABL7PqAeRcVzsQWOQ18flcvV-UgEHeSw8UHheyrYPoadLIEgAsIAX_tEHn0YPRIvqVazZVV4caMfJz6gXJlehP9ILlkhUcg9NQkyxsW1pn9Ff0e9ZiFkRXLf_ZIlX5gsJRlu32VKYkphd80abtAO5auIWVNrFn4gGKG4Z3aRa0qwvoAO29sIYOBEeUowK016gTwEglmA8tWocul79ESA06psAU6JBBGVgGrhUzFVmOzvi]

- This compound Safety Data Sheet. AK Scientific, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElv3rgVayaiHeQ1cZcFSy2tHbz71B3jHJa7t8JFaTpRFzdLwPvo83TO3BPTWPkghonyC1jwVY6fmctHNvkOcfpNp2JCjSniyCQKuM8mMz1sMU-IQ05rBHkvBfqUN-72Q==]

- Safety Data Sheet - this compound. C/D/N Isotopes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiWkFzCI9TW-aPWEUan6DqvluB9uqxnModDzQLxGy1I3lL5fPHsQPyjVvkP5tCb9f22KWZzkfBadt7TO8Afcs7p13HrYdaP3Voi6Icix35cWkIeLnwA_LZUs0YXHOj8gmegXm45xHHT5TayWGnj80Jb45yFzaCb_FUMp0xxg==]

- This compound. C/D/N Isotopes. [URL: https://vertexaisearch.cloud.google.

- This compound | CAS 34071-94-8. LGC Standards. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiguGQsHe9RUj4UwBnbSz5YJ8sAoLotvkrYRCGzn3Hw4Ui7QxA98Sj0MKRyBqxKkGcu2hTSN9-zcLypEhoq5JxsbYgkb4eVYblkJgrmhFJpGPAyptgdimNSKhlCenMWc_h9r4zle1a79GwN9RLHqmZ4Epz6YzBq2YuyMVNu6_XdI-QmSp5pgeHVaWs7Io8-GSVPtQyPLlbahxBhrHXOv6c]

- Technical Support Center: Handling and Storing Deuterated Compounds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHu620QL4vl7PBHf3AXn2fzxxqgiKDrqQd-q2OwgaY8niFzzEjyh133jAyKIwLH4P-NNxqGVsG2AW8c-Wchdq-0XEdwdDmYVqhYEB4QSeAUS9InFZSCodQHkLhc1fJhmtAlAls92xTEc3u0ZLzdG1Xd-CamIywfSikLcrduzpHftzs0e2XaBp7I5u1V_UithJkSXthc7bU1qLzcqoFuLgk=]

- Deuterated Compounds. Simson Pharma Limited. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxYnO_956ZKdUBwZPG_7exEcOC5NUX-g9g48yxPNG5XCFW-5VDK_9FToKQjn9lQzqeZoMB2AbAFEFeguI2D-lpxpGSiZdDgsE2bBDIXSZf6RxN3Yasit-K0dCDK09PEH_1vs7v-MDQwgbZiN_RWu7jFRuguJDrJbDM]

- CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEpT4GdfzvBqJQ1Depclk7wIfylLUiqOnb6_xIvxi2_wu3NdRdH0LJ4c0UclI2j9yQUUNwab0DAZbVx3EJ6yDTFl_QqH_lEb7nzPcsFGiijZMwpXGvw0onMB59puH9y1VNHvLA2RHM73aVv52TEm4GC2-cZ41iHU9pSAMhSeAWXgw-kICmEQFpQawhffMi1Q==]

- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731). Human Metabolome Database. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmp1qvMUbKIqjV28WOY2BSNrHFecBp6prPVoul0ZXnBtrNigVQSACSKf1EMNM5YOaAkei5mnMrSrNp4RNN4QyHD4c9k3T5gInglbpzNfPh_JOAAuxZtRbz483VgmF_x3mE]

- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed, National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxqiJhNav6RPojD32dhMFdppQDBk5w3OlctUWZ2Qv7BK3Huj3ASJCouUSKoNLO734VTbdYNoRysgZnXpu8_0vgAn2KFZ18bqRA-ez59ly3NFivLTFgyHby-1-hGGEvzxvt1zKI]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. eurisotop.com [eurisotop.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | C9H7N | CID 12202083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS 34071-94-8 | LGC Standards [lgcstandards.com]

- 7. isotope.com [isotope.com]

- 8. guidechem.com [guidechem.com]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. aksci.com [aksci.com]

- 12. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. repository.uncw.edu [repository.uncw.edu]

- 14. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731) [hmdb.ca]

Introduction: The Significance of Deuterium in Modern Drug Development

An In-Depth Technical Guide to the Synthesis and Isotopic Purity of Quinoline-d7

Prepared by: Gemini, Senior Application Scientist

In the landscape of pharmaceutical sciences, the strategic substitution of hydrogen with its heavy isotope, deuterium (D), has emerged as a powerful tool for enhancing the pharmacokinetic profiles of drug candidates.[1] This process, known as deuteration, can significantly alter a molecule's metabolic fate by strengthening the carbon-deuterium (C-D) bond relative to the corresponding carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic pathways, particularly those mediated by cytochrome P450 enzymes, leading to reduced clearance, increased exposure, and potentially a more favorable dosing regimen.[2]

Quinoline, a heterocyclic aromatic compound, is a privileged scaffold found in a multitude of FDA-approved drugs and natural products, exhibiting a wide range of biological activities including anticancer and antimalarial properties.[3][4] Consequently, its deuterated analogue, this compound (C₉D₇N), serves as an invaluable tool for researchers. It is widely used as an internal standard in mass spectrometry-based quantitative analyses and as a tracer in absorption, distribution, metabolism, and excretion (ADME) studies to elucidate the metabolic pathways of novel quinoline-based therapeutics.[2][5]

This guide provides a comprehensive overview of the synthesis of this compound and the rigorous analytical methodologies required to validate its chemical and isotopic purity, ensuring its reliability for research and drug development applications.

Part 1: Synthesis of this compound via Acid-Catalyzed H/D Exchange

The synthesis of deuterated aromatic compounds can be approached through various strategies, including de novo synthesis from deuterated building blocks or post-synthetic modification of the final molecule. For this compound, a robust and efficient method is the direct hydrogen-deuterium (H/D) exchange on the pre-formed quinoline ring.

Causality of the Synthetic Approach

The choice of acid-catalyzed H/D exchange is predicated on its efficiency and practicality. The aromatic protons of quinoline are susceptible to electrophilic substitution. In the presence of a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O), the aromatic ring becomes activated towards electrophilic attack by deuterons (D⁺). This process is driven by the high concentration of the deuterium source and is often accelerated by elevated temperatures, which provide the necessary activation energy to overcome the aromatic stability.[6][7] This method allows for high levels of deuterium incorporation across all seven non-exchangeable positions of the quinoline ring.

Experimental Workflow: Synthesis of this compound

The following diagram illustrates the workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is a representative example and should be performed by qualified personnel with appropriate safety precautions.

-

Reactor Setup: A high-pressure steel reactor is charged with quinoline (1.0 eq), deuterium oxide (D₂O, 10-20 eq), and deuterated sulfuric acid (D₂SO₄, 1-2 eq). The use of a significant excess of D₂O is crucial to drive the equilibrium of the H/D exchange reaction towards the deuterated product.

-

Reaction: The reactor is sealed and heated to 180-200°C with constant stirring for 24-48 hours. The high temperature is necessary to facilitate the electrophilic substitution on both the benzene and pyridine rings of the quinoline scaffold.

-

Work-up: After cooling to room temperature, the reaction mixture is carefully quenched by pouring it onto ice-cold D₂O.

-

Neutralization and Extraction: The acidic solution is neutralized by the slow addition of a base, such as anhydrous sodium carbonate, until a pH of ~8 is reached. The aqueous layer is then extracted multiple times with an organic solvent like dichloromethane.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield pure this compound.

Part 2: Isotopic Purity and Quality Control

The validation of a deuterated compound is a two-fold process: confirming the chemical purity (absence of organic impurities) and, critically, determining the isotopic purity and distribution.[5][8] A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy provides a comprehensive and self-validating system for this characterization.[9]

Analytical Workflow for Purity Determination

The following diagram outlines the integrated workflow for assessing the purity of the synthesized this compound.

Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

HRMS is a highly sensitive and rapid technique for determining the isotopic distribution in a labeled compound.[10][11] It separates ions based on their mass-to-charge ratio (m/z) with high precision, allowing for the clear differentiation of molecules that differ only by the number of deuterium atoms (isotopologues).

Protocol for HRMS Analysis:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as methanol.

-

Instrumentation: Utilize a Liquid Chromatography-High Resolution Mass Spectrometer (LC-HRMS) system equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Data Acquisition: Acquire data in full scan mode over a mass range that includes the molecular ions of all expected isotopologues (e.g., m/z 129-138).

-

Data Analysis:

-

Extract the ion chromatograms for the protonated molecular ion of each isotopologue ([M+H]⁺), from d₀-Quinoline (C₉H₇N, m/z 130.06) to d₇-Quinoline (C₉D₇N, m/z 137.11).

-

Integrate the peak area for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic distribution.

-

Representative HRMS Data:

| Isotopologue | Formula | Theoretical [M+H]⁺ (m/z) | Observed Relative Abundance (%) |

| d₀ | C₉H₈N⁺ | 130.0651 | < 0.1 |

| d₁ | C₉H₇DN⁺ | 131.0714 | < 0.1 |

| d₂ | C₉H₆D₂N⁺ | 132.0777 | < 0.1 |

| d₃ | C₉H₅D₃N⁺ | 133.0840 | 0.2 |

| d₄ | C₉H₄D₄N⁺ | 134.0902 | 0.5 |

| d₅ | C₉H₃D₅N⁺ | 135.0965 | 1.2 |

| d₆ | C₉H₂D₆N⁺ | 136.1028 | 5.0 |

| d₇ | C₉H₁D₇N⁺ | 137.1091 | 93.0 |

This table presents hypothetical data for a typical batch of this compound with >98% isotopic enrichment.

Purity and Positional Integrity by NMR Spectroscopy

NMR spectroscopy is an indispensable tool that provides detailed structural information and quantitative data.[12] For deuterated compounds, a suite of NMR experiments is used to confirm the positions of deuteration, assess the isotopic enrichment, and determine the overall chemical purity.

Key NMR Techniques:

-

¹H NMR (Proton NMR): In a highly deuterated compound, the ¹H NMR spectrum will show significantly diminished signals for the protons that have been replaced by deuterium. By comparing the integration of these residual proton signals to a non-deuterated internal standard of known concentration, the degree of deuteration (isotopic enrichment) can be accurately calculated.[8]

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. It is particularly useful for highly enriched compounds where the residual proton signals in ¹H NMR are too weak for accurate analysis.[13] The ²H NMR spectrum will show signals at the chemical shifts corresponding to the deuterated positions, confirming the sites of isotopic labeling.

-

Quantitative NMR (qNMR): qNMR is a powerful primary method for determining the absolute purity (assay) of a substance.[14][15] By analyzing a sample containing a precisely weighed amount of the analyte and a certified internal standard, the purity of the analyte can be calculated directly from the integral ratios of their respective signals, without the need for a calibration curve.[16]

Protocol for qNMR Analysis:

-

Sample Preparation: Accurately weigh ~10-20 mg of the synthesized this compound and a similar mass of a certified internal standard (e.g., maleic acid) into a clean NMR tube.

-

Dissolution: Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) and ensure complete dissolution.

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum using parameters that ensure full signal relaxation (e.g., a long relaxation delay, D1, of >5 times the longest T₁).

-

Data Processing & Calculation: Carefully process the spectrum and integrate a well-resolved signal from this compound (a residual proton signal) and a signal from the internal standard. The purity is calculated using the standard qNMR equation, accounting for the number of protons, molecular weights, and masses of the analyte and standard.[14]

Conclusion

The synthesis and validation of this compound demand a meticulous and systematic approach, integrating robust synthetic chemistry with advanced analytical techniques. The acid-catalyzed H/D exchange method provides an effective route to producing highly enriched material. However, the synthesis is only the first step. A rigorous, multi-technique analytical workflow, leveraging the strengths of both HRMS and various NMR methodologies, is essential to establish a self-validating system of quality control. This ensures that the final product possesses the high chemical and isotopic purity required by researchers and drug development professionals, enabling accurate and reproducible results in critical downstream applications.

References

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. Available at: [Link]

-

Development of Flow Synthesis Method for Deuterated Aromatic Compounds. Taiyo Nippon Sanso. Available at: [Link]

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. Available at: [Link]

- Method for preparing deuterated aromatic compounds. Google Patents.

-

Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. LinkedIn. Available at: [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Royal Society of Chemistry. Available at: [Link]

-

DEUTERATED ORGANIC COMPOUNDS: XXII. SYNTHESIS OF SOME DEUTERATED BENZENE DERIVATIVES. Canadian Science Publishing. Available at: [Link]

- A method for synthesizing deuterated aromatic compounds. Google Patents.

-

A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

-

What is qNMR and why is it important?. Mestrelab Resources. Available at: [Link]

-

Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source. Organic Chemistry Portal. Available at: [Link]

-

The Metal-Free Regioselective Deuteration of 2-Methylquinolin-8-ol and 2,5-Dimethylquinolin-8-ol, Spectroscopic and Computational Studies. Ingenta Connect. Available at: [Link]

-

Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.. Available at: [Link]

-

Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

-

Deuterium in drug discovery: progress, opportunities and challenges. PMC. Available at: [Link]

-

Stable Isotope Standards For Mass Spectrometry. Eurisotop. Available at: [Link]

-

Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. Available at: [Link]

-

Preparation and Properties of Quinoline. SlideShare. Available at: [Link]

-

Synthesis of Quinoline and derivatives. University of Babylon. Available at: [Link]

-

Mechanistic investigations including A) Deuteration experiments, B) Chemoselective protonation of the quinoline, C) Redox potentials, D) Stern-Volmer quenching study, E) Deuteration experiments with C2 substituted quinoline and F) Proposed Mechanism.. ResearchGate. Available at: [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

-

Hydrogen/deuterium incorporation in the reduced quinoline. ²H‐NMR (Red)... ResearchGate. Available at: [Link]

-

Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. ResearchGate. Available at: [Link]

-

Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Publications. Available at: [Link]

-

Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Available at: [Link]

-

Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds. PMC. Available at: [Link]

-

Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: Sample Preparation and Instrumental Analysis. MDPI. Available at: [Link]

-

Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. ACS Publications. Available at: [Link]

-

Application of Quinoline Ring in Structural Modification of Natural Products. PMC. Available at: [Link]

-

NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics. PMC. Available at: [Link]

-

Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization. Royal Society of Chemistry. Available at: [Link]

Sources

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. tn-sanso.co.jp [tn-sanso.co.jp]

- 7. KR101538534B1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 8. isotope.com [isotope.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. emerypharma.com [emerypharma.com]

- 15. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]

- 16. resolvemass.ca [resolvemass.ca]

Quinoline-d7: A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth overview of Quinoline-d7, a deuterated analog of quinoline, designed for researchers, scientists, and drug development professionals. We will explore its fundamental properties, its critical role as an internal standard in analytical chemistry, and provide practical, field-proven insights into its application.

Introduction: The Significance of Isotopic Labeling in Modern Analytics

In the landscape of pharmaceutical research and development, precision and accuracy in quantitative analysis are paramount. Stable isotope-labeled internal standards (SIL-IS) are the gold standard for achieving reliable data in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][2] this compound, the heptadeuterated form of quinoline, serves as an exemplary SIL-IS. Its near-identical chemical and physical properties to the unlabeled analyte, coupled with a distinct mass difference, make it an invaluable tool for mitigating matrix effects and improving analytical rigor.[1][2]

The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, offers a subtle yet powerful modification.[3][4] This alteration is key to its function, allowing it to be distinguished by mass-selective detectors while behaving chromatographically like its endogenous counterpart.[2] This guide will delve into the technical specifications of this compound, its mechanism of action as an internal standard, and a detailed protocol for its application.

Core Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective application. The following table summarizes its key quantitative data.

| Property | Value | Source(s) |

| CAS Number | 34071-94-8 | [5][6][7][8][9] |

| Molecular Formula | C₉D₇N | [6][7] |

| Molecular Weight | 136.20 g/mol | [5][6][9][10] |

| Accurate Mass | 136.1018 Da | [5][9] |

| Synonyms | Quinoline-2,3,4,5,6,7,8-d7, 1-Azanaphthalene-d7, Benzo[b]pyridine-d7 | [5][7] |

| Unlabeled CAS Number | 91-22-5 | [5][7][8][9] |

The Rationale for Using this compound as an Internal Standard

The primary application of this compound is as an internal standard in quantitative mass spectrometry.[6] The rationale behind this is rooted in the need to control for variability throughout the analytical workflow.

Mitigating Matrix Effects

Biological matrices, such as plasma and urine, are complex mixtures that can significantly impact the ionization efficiency of an analyte in the mass spectrometer source, a phenomenon known as the matrix effect.[1] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[1] Because this compound co-elutes with unlabeled quinoline and experiences the same matrix effects, the ratio of their signals remains constant, thus providing a more accurate measurement.[1][11]

Correcting for Sample Preparation and Injection Variability

An internal standard is added to a sample at a known concentration early in the sample preparation process.[2] Any loss of analyte during extraction, handling, or injection will be mirrored by a proportional loss of the internal standard. This allows for the normalization of the final analyte signal, correcting for these potential sources of error.[2]

Enhancing Method Robustness and Regulatory Compliance

The use of a stable isotope-labeled internal standard is considered best practice and is often expected by regulatory agencies like the European Medicines Agency (EMA).[1] Incorporating a SIL-IS like this compound leads to more robust and reliable bioanalytical methods, which can significantly reduce the time and cost associated with method development and validation.[1]

Experimental Workflow: Quantitative Analysis of Quinoline in a Biological Matrix using LC-MS/MS

The following is a generalized, step-by-step protocol for the use of this compound as an internal standard for the quantification of quinoline in a plasma sample.

Workflow Diagram:

Caption: Workflow for Quinoline Quantification using this compound IS.

Protocol:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of unlabeled quinoline in a suitable organic solvent (e.g., methanol).

-

Prepare a separate stock solution of this compound at a known concentration.

-

Create a series of calibration standards by spiking blank plasma with varying concentrations of quinoline.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

Aliquot 100 µL of each standard, QC, and unknown plasma sample into a microcentrifuge tube.

-

To each tube, add a fixed volume (e.g., 10 µL) of the this compound internal standard stock solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex each tube for 30 seconds to ensure thorough mixing.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Inject an appropriate volume of the supernatant onto a suitable C18 analytical column.

-

Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to achieve chromatographic separation of quinoline from other matrix components.

-

-

Mass Spectrometry (MS/MS):

-

Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Monitor the specific precursor-to-product ion transitions for both quinoline and this compound. For example:

-

Quinoline (unlabeled): Q1 (m/z) -> Q3 (m/z)

-

This compound: Q1 (m/z) -> Q3 (m/z)

-

-

The exact m/z values will need to be optimized for the specific instrument.

-

-

-

Data Processing:

-

Integrate the chromatographic peak areas for both the analyte (quinoline) and the internal standard (this compound) for all standards, QCs, and samples.

-

Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of quinoline in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This compound is a powerful and essential tool in modern analytical chemistry, particularly within the pharmaceutical and drug development sectors. Its use as a stable isotope-labeled internal standard provides a robust solution for overcoming the challenges of quantitative analysis in complex biological matrices. By understanding its fundamental properties and the rationale behind its application, researchers can significantly enhance the accuracy, precision, and reliability of their bioanalytical methods.

References

-

KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12202083, this compound. Retrieved from [Link]

-

AptoChem. Deuterated internal standards and bioanalysis. Retrieved from [Link]

-

Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]

-

Ogechukwu, O. D., et al. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

Sources

- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Quinoline (D7, 98%) CP 97% | LGC Standards [lgcstandards.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. isotope.com [isotope.com]

- 8. isotope.com [isotope.com]

- 9. Quinoline (D7,98%) | CAS 34071-94-8 | LGC Standards [lgcstandards.com]

- 10. This compound | C9H7N | CID 12202083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. texilajournal.com [texilajournal.com]

Application of Quinoline-d7 in Environmental Analysis: A Methodological Whitepaper

An In-depth Technical Guide

Abstract

In the domain of environmental science, the precise and accurate quantification of contaminants is essential for regulatory enforcement, human exposure assessment, and monitoring environmental quality.[1] Environmental samples such as soil, water, and air are inherently complex matrices, often containing a myriad of substances that can interfere with analytical measurements and compromise data reliability.[1] The Isotope Dilution Mass Spectrometry (IDMS) method, utilizing deuterated internal standards, has emerged as the definitive approach for achieving high-fidelity data in environmental analysis.[1] This guide provides a detailed technical overview of the application of Quinoline-d7, a deuterated stable isotope of quinoline, as an internal standard for the robust quantification of quinoline and related pollutants in various environmental matrices. We will explore the foundational principles of its use, present a comprehensive experimental workflow, and discuss the causality behind critical methodological choices, offering researchers and scientists a field-proven guide to its application.

The Environmental Significance of Quinoline

Quinoline, a heterocyclic aromatic compound (C₉H₇N), and its derivatives are prevalent in the environment, primarily as byproducts of industrial processes. They are found in groundwater at sites contaminated with tar, such as former timber impregnation facilities, and can also originate from the processing of crude oil and coal tar.[2] The ecotoxicity and potential genotoxicity of quinoline make it a compound of significant environmental concern, necessitating sensitive and reliable analytical methods for its detection and quantification in complex samples.[2]

This compound: The Gold Standard for Isotope Dilution

To overcome the challenges posed by complex environmental matrices, stable isotope-labeled internal standards are employed. This compound is the deuterated analogue of quinoline, where seven hydrogen atoms have been replaced by deuterium atoms.

Physicochemical Properties

The key to a successful internal standard is that it behaves nearly identically to its non-labeled counterpart during sample preparation and analysis but remains distinguishable by the analytical instrument. Deuterium substitution creates a compound with very similar physical and chemical properties to the native analyte but with a distinct, higher mass.

| Property | Quinoline (Analyte) | This compound (Internal Standard) | Rationale for Use |

| Molecular Formula | C₉H₇N | C₉D₇N[3] | Identical core structure ensures co-elution in chromatography and similar behavior during extraction. |

| Molecular Weight | ~129.16 g/mol | ~136.20 g/mol [3][4] | The +7 mass shift allows for clear differentiation by a mass spectrometer without significantly altering chemical behavior. |

| Boiling Point | ~237 °C | ~237 °C | Ensures similar volatility and chromatographic retention time. |

| CAS Number | 91-22-5[3] | 34071-94-8[3] | Unique identifiers for the unlabeled analyte and the labeled standard. |

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of this compound is founded on the principle of IDMS.[1] This technique relies on adding a known quantity of the isotopically labeled standard (this compound) to a sample at the very beginning of the analytical process. The native (unlabeled) quinoline and the deuterated standard are then subjected to the same extraction, cleanup, and analysis procedures.

Any loss of the target analyte during these steps will be accompanied by a proportional loss of the deuterated standard. Because the mass spectrometer can distinguish between the two compounds based on their mass difference, the ratio of the native analyte to the labeled standard remains constant. By measuring this final ratio and knowing the exact amount of standard initially added, the concentration of the native analyte in the original sample can be calculated with exceptional accuracy. This method effectively corrects for:

-

Matrix Effects: Suppression or enhancement of the analytical signal caused by co-eluting interfering compounds.[5][6][7]

-

Variable Analyte Recovery: Inconsistent analyte loss during multi-step sample preparation procedures.[5][6][7]

-

Instrumental Variability: Fluctuations in instrument performance, such as injection volume or ion source efficiency.[5][6][7]

Caption: Fig 1: Conceptual workflow of Isotope Dilution Mass Spectrometry.

Comprehensive Experimental Protocol: Quinoline in Soil

This section details a validated methodology for the quantification of quinoline in a complex soil matrix using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents

-

This compound Standard: 2 mg/mL solution in methanol.[8]

-

Quinoline Standard: Analytical grade for calibration curve.

-

Solvents: Dichloromethane (DCM), Acetone (HPLC grade).

-

Apparatus: Sonicator, centrifuge, gas chromatograph with mass selective detector (MSD), solid-phase extraction (SPE) cartridges.

Step-by-Step Methodology

Caption: Fig 2: Experimental workflow for Quinoline analysis in soil.

-

Sample Preparation:

-

Homogenize the soil sample to ensure uniformity.

-

Weigh approximately 10 grams of the homogenized soil into a glass centrifuge tube.

-

-

Internal Standard Spiking (The Self-Validating Step):

-

Causality: This step is performed before any extraction or cleanup. By adding the internal standard at the beginning, this compound experiences the exact same physical losses as the native quinoline throughout the entire workflow. This is the cornerstone of the method's accuracy.

-

Add a precise volume (e.g., 50 µL) of a known concentration of the this compound stock solution to the soil sample. The amount added should result in a peak area that is comparable to the expected analyte peak area.

-

-

Extraction:

-

Add 20 mL of a 1:1 mixture of dichloromethane and acetone to the soil.

-

Sonicate the mixture for 20 minutes in a water bath to facilitate the extraction of quinoline from the soil particles into the solvent.

-

-

Concentration:

-

Centrifuge the sample to pellet the soil particles.

-

Carefully decant the supernatant (the solvent layer) into a clean vial.

-

Concentrate the extract to a final volume of approximately 1 mL using a gentle stream of nitrogen.

-

-

Cleanup using Solid-Phase Extraction (SPE):

-

Causality: Environmental samples contain many interfering compounds that can contaminate the GC-MS system or co-elute with the analyte, affecting quantification. SPE is used to selectively remove these interferences.[9][10]

-

Condition an appropriate SPE cartridge (e.g., silica gel) according to the manufacturer's protocol.

-

Load the 1 mL sample extract onto the cartridge.

-

Wash the cartridge with a non-polar solvent to remove interferences.

-

Elute the target analytes (quinoline and this compound) with a more polar solvent.

-

Collect the eluate and concentrate it to a final volume of 1 mL for analysis.

-

-

GC-MS Analysis:

-

Inject 1 µL of the final extract into the GC-MS system. The system will separate the compounds chromatographically before detecting them via mass spectrometry.

-

Data Acquisition: The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity. For quinoline, the target quantification ion might be m/z 129, while for this compound, it would be m/z 136.

-

| Parameter | Typical Value | Rationale |

| GC Column | DB-5ms or equivalent | Provides good separation for semi-volatile aromatic compounds. |

| Injection Mode | Splitless | Maximizes the amount of analyte reaching the column for trace-level detection. |

| Oven Program | 70°C (2 min), ramp to 280°C at 10°C/min | A standard temperature program to elute quinoline in a reasonable timeframe with good peak shape. |

| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity by monitoring only specific mass-to-charge ratio ions relevant to the analyte and standard. |

| Quantification Ion (Quinoline) | m/z 129 | The molecular ion, providing specificity. |

| Quantification Ion (this compound) | m/z 136 | The molecular ion of the deuterated standard. |

-

Quantification:

-

A calibration curve is prepared by analyzing standards containing known concentrations of native quinoline but a constant concentration of this compound.

-

The response ratio (peak area of quinoline / peak area of this compound) is plotted against the concentration of quinoline.[6][11]

-

The concentration of quinoline in the environmental sample is then determined by calculating its response ratio and interpolating its concentration from the linear regression of the calibration curve.

-

Conclusion

This compound is an indispensable tool in modern environmental analysis. Its application as an internal standard within an Isotope Dilution Mass Spectrometry framework provides a robust, self-validating system for the accurate quantification of quinoline in highly complex matrices. By compensating for procedural losses and instrumental variations, this methodology delivers the high-quality, defensible data required by researchers and regulatory bodies to make informed decisions about environmental contamination and remediation. The principles and protocols outlined in this guide serve as a comprehensive resource for professionals seeking to implement best practices in the analysis of environmental priority pollutants.

References

- Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. (2012). PubMed.

- Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. PMC - NIH.

- Application of Deuterated Organics as Internal Standards in Volatile Organic Analysis from Drinking Water and Wastewater by Computerized Gas Chromatography—Mass Spectrometry. ASTM Digital Library.

- Application of Deuterated Standards in Environmental Sample Analysis: A Guide for Researchers. Benchchem.

- Quinoline (D₇, 98%) 2 mg/mL in methanol.

- Quinoline (D₇, 98%).

- Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. (2012).

- This compound. PubChem.

- Isotope-Labeled Environmental Contaminants. Alfa Chemistry.

- Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023). PMC - NIH.

- This compound. Aldrich.

- Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contamin

- This compound. LGC Standards.

- Application Notes and Protocols for the Analytical Determin

- Analytical strategies to determine quinolone residues in food and the environment. (2021).

- Application of stable isotope-labeled compounds in metabolism and in metabolism-medi

- Quinoline analytical standard. Sigma-Aldrich.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. isotope.com [isotope.com]

- 4. This compound | C9H7N | CID 12202083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. isotope.com [isotope.com]

- 9. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dl.astm.org [dl.astm.org]

Quinoline-d7 as a High-Fidelity Tracer in Advanced Research: A Technical Guide

This guide provides an in-depth exploration of Quinoline-d7 (Perdeuterated Quinoline), a stable isotope-labeled compound indispensable for modern analytical research. We will move beyond simple procedural descriptions to uncover the fundamental principles and causality that govern its application. This document is structured to empower researchers, scientists, and drug development professionals to leverage this compound with scientific integrity, ensuring robustness and validity in experimental outcomes.

The Principle of Isotopic Labeling: The Foundation of Precision

In quantitative and metabolic research, the greatest challenge is variability. Unpredictable losses during sample preparation, fluctuations in instrument performance, and complex matrix effects can all introduce significant error.[1][2] Stable Isotope Labeling (SIL) offers a powerful solution by providing a near-perfect internal reference that behaves almost identically to the target analyte through every stage of the analytical process.[3][4]

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is an ideal label. Its addition creates a compound that is chemically and physically homologous to the native analyte but possesses a distinct, higher mass.[5] This mass shift is the key to its utility, allowing a mass spectrometer to differentiate the labeled standard from the unlabeled target analyte, while ensuring both experience the same procedural variations and ionization effects.[1][6] this compound, with all seven hydrogen atoms replaced by deuterium, serves as the "gold standard" internal standard and tracer for quinoline analysis for this very reason.[1][5]

Core Attributes of this compound for High-Integrity Research

The reliability of any study using this compound is contingent on the quality of the tracer itself. Sourcing a well-characterized standard is a critical first step.

| Property | Value / Specification | Significance for Researchers |

| Chemical Formula | C₉D₇N | The deuterated structure ensures near-identical chemical behavior to native quinoline. |

| Molecular Weight | ~136.20 g/mol | The +7 Da mass shift from unlabeled quinoline (129.16 g/mol ) provides clear separation in mass spectrometry.[7] |

| CAS Number | 34071-94-8 | Provides a unique identifier for sourcing and regulatory documentation.[8][9] |

| Isotopic Purity | ≥ 98 atom % D | High isotopic enrichment minimizes signal contribution at the mass of the unlabeled analyte, ensuring accurate quantification.[5] |

| Chemical Purity | > 97-98% (CP) | High chemical purity ensures that observed signals originate from the standard and not from contaminants.[5][8] |

Application I: The Internal Standard in Quantitative Analysis

The most prevalent application of this compound is as an internal standard for the precise quantification of quinoline in complex matrices such as environmental samples, textiles, or biological fluids.[7][10][11]

Causality: Why It Works

The core challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components suppress or enhance the analyte's ionization, leading to inaccurate measurements.[1][2] Because this compound co-elutes with native quinoline, it experiences the exact same matrix effects.[2] By calculating the ratio of the analyte signal to the internal standard signal, these variations are normalized, yielding highly accurate and reproducible results.[6]

Experimental Workflow: Quantification of Quinoline in Water by LC-MS/MS

Caption: Workflow for quantitative analysis using this compound.

Step-by-Step Protocol:

-

Calibration Curve Preparation: Prepare a series of calibration standards containing known concentrations of unlabeled quinoline. Spike each standard, and the blank matrix, with a fixed concentration of this compound.

-

Sample Preparation: To 1 mL of the unknown sample, add the same fixed concentration of this compound internal standard solution.

-

Extraction: Perform a liquid-liquid or solid-phase extraction to concentrate the analytes and remove major interferences.

-

Analysis: Inject the extracted sample into an LC-MS/MS system.

-

Data Acquisition: Monitor the specific mass transitions (Multiple Reaction Monitoring - MRM) for both quinoline and this compound.

-

Quantification: Construct a calibration curve by plotting the peak area ratio (Quinoline/Quinoline-d7) against the concentration of the quinoline standards. Determine the concentration of quinoline in the unknown sample using its measured peak area ratio and the regression equation from the calibration curve.

Example LC-MS/MS Parameters

| Parameter | Quinoline (Analyte) | This compound (Internal Standard) |

| Ionization Mode | ESI+ | ESI+ |

| Precursor Ion (Q1) | m/z 130.1 | m/z 137.1 |

| Product Ion (Q3) | m/z 102.1 | m/z 109.1 |

| Collision Energy | Optimized empirically (e.g., 25 eV) | Optimized empirically (e.g., 25 eV) |

Application II: A Tracer for Metabolic Fate and Pathway Analysis

This compound is a powerful tool for elucidating the biotransformation of quinoline.[4] When introduced into a biological system (e.g., in vitro liver microsomes or in vivo animal models), it follows the same metabolic pathways as its unlabeled counterpart.[12] By searching for the characteristic mass shifts in the resulting metabolites, researchers can unambiguously identify and track the metabolic products.

Causality: Understanding Biotransformation

Quinoline is known to be extensively metabolized in the body, primarily through oxidation reactions.[13][14] Key metabolic pathways include hydroxylation and N-oxidation. For example, the formation of 3-hydroxyquinoline would involve the addition of an oxygen atom and the loss of one hydrogen atom. When tracing this compound, this would result in a metabolite (hydroxyquinoline-d6) with a distinct mass, confirming its origin. This approach is invaluable for understanding drug metabolism, toxicity pathways, and biodegradation processes.[4][15]

Known Metabolic Pathway of Quinoline and Expected Labeled Metabolites

Caption: Expected metabolic fate of this compound tracer.

Step-by-Step Protocol: In Vitro Metabolism with Liver Microsomes

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., rat, human), a buffered solution (e.g., phosphate buffer, pH 7.4), and this compound (final concentration e.g., 10 µM).

-

Initiate Reaction: Start the metabolic reaction by adding an NADPH-regenerating system. A control incubation without the NADPH system is crucial to distinguish enzymatic from non-enzymatic degradation.

-

Incubate: Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Quench Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile. This will precipitate the proteins.

-

Process Sample: Centrifuge the mixture to pellet the precipitated protein. Transfer the supernatant to a new tube.

-

Analyze: Evaporate the supernatant and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

-

Data Analysis: Analyze the sample using a high-resolution mass spectrometer. Search the data for the predicted masses of the deuterated metabolites (e.g., m/z 152.1 for hydroxyquinoline-d6) and compare the results from the active and control incubations.

Conclusion: The Indispensable Role of this compound

This compound is more than a mere reagent; it is a fidelity-enforcing tool that brings accuracy and certainty to complex analytical challenges. Its near-perfect mimicry of native quinoline allows it to serve as a robust internal standard, effectively nullifying unpredictable matrix effects and procedural losses in quantitative workflows.[1][3] As a metabolic tracer, it provides an unambiguous means to chart the course of biotransformation, identifying novel metabolites and clarifying pathways of detoxification or activation.[4] The proper application of this compound, grounded in the principles outlined in this guide, empowers researchers to produce data that is not only precise but also defensible and of the highest scientific integrity.

References

- Vertex AI Search. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- Vertex AI Search.

- U.S. Environmental Protection Agency. Toxicological Review of Quinoline (CAS No. 91-22-5).

- BenchChem. (2025).

- La Voie, E. J., et al. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis, 4(9), 1169-73.

- MedChemExpress. This compound | Isotope-Labeled Compound.

- LaVoie, E.J., et al. (1990).

- BenchChem. (2025). The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide.

- KCAS Bio. (2017, August 30).

- Cambridge Isotope Laboratories. Quinoline (D₇, 98%) 2 mg/mL in methanol.

- Cambridge Isotope Labor

- Smith, J. N., & Williams, R. T. (1955). Studies in detoxication. 65. The metabolism of quinoline. New metabolites of quinoline, with observations on the metabolism of 3-, 5- and 6-hydroxyquinoline and 2:4-dihydroxyquinoline. Biochemical Journal, 59(1), 141-147.

- Sigma-Aldrich. This compound Aldrich.

- PubChem. This compound.

- Fu, J., et al. (2022). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. Advances in Engineering Technology Research.

- Larsen, M. (2023). Using Stable Isotopes to Evaluate Drug Metabolism Pathways. Journal of Pharmaceutical Sciences & Emerging Drugs, 11(1).

- Felczak, A., et al. (2022). Effect of Quinoline on the Phospholipid Profile of Curvularia lunata and Its Microbial Detoxification. International Journal of Molecular Sciences, 23(6), 3385.

- He, L., & Li, L. (2020). Metabolite Annotation through Stable Isotope Labeling. Current Opinion in Chemical Biology, 54, 18-25.

Sources

- 1. benchchem.com [benchchem.com]

- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scitechnol.com [scitechnol.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. isotope.com [isotope.com]

- 9. This compound | C9H7N | CID 12202083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. isotope.com [isotope.com]

- 11. researchgate.net [researchgate.net]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of Quinoline on the Phospholipid Profile of Curvularia lunata and Its Microbial Detoxification - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Role of Isotopic Labeling in Advanced Research

An In-Depth Technical Guide to the Physical State and Appearance of Quinoline-d7

This compound is the deuterated analog of quinoline, a heterocyclic aromatic organic compound. In modern analytical and metabolic research, isotopically labeled compounds like this compound are indispensable tools. The substitution of hydrogen atoms with their heavier deuterium isotopes renders the molecule easily distinguishable by mass-sensitive analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This property allows it to serve as a highly effective internal standard for the precise quantification of its unlabeled counterpart in complex biological and environmental matrices.[1] This guide provides a detailed examination of the physical and chemical characteristics of this compound, offering researchers and drug development professionals the foundational knowledge required for its effective application, handling, and storage.

Molecular Identity and Structural Characterization

The fundamental identity of this compound is defined by its molecular structure, where seven hydrogen atoms on the quinoline scaffold have been replaced by deuterium. This substitution is the basis for its utility in isotope dilution mass spectrometry (IDMS).

-

IUPAC Name: 2,3,4,5,6,7,8-heptadeuterioquinoline[2]

Caption: Molecular structure of this compound (C₉D₇N).

Physical State and Sensory Characteristics

At ambient laboratory conditions, this compound is a liquid.[1] Its physical appearance and sensory properties are critical indicators of its purity and stability.

-

Physical State: Liquid.

-

Appearance: this compound is a hygroscopic liquid, meaning it readily absorbs moisture from the atmosphere.[6] This property necessitates careful handling and storage to prevent contamination and degradation.

-

Color: When pure, the compound ranges from colorless to a light blue hue.[1][6] The development of a yellow and subsequently brown color is a key indicator of degradation. This discoloration is often accelerated by exposure to light and air, a characteristic shared with its non-deuterated analog.[6]

-

Odor: It possesses a strong, characteristic odor.[6] While odor is a subjective property, a significant deviation from the expected scent could suggest the presence of impurities.

Quantitative Physical and Chemical Data

The physicochemical properties of this compound are nearly identical to those of unlabeled quinoline, as deuterium substitution has a minimal effect on intermolecular forces. These parameters are crucial for experimental design, including reaction setup, solvent selection, and purification processes.

| Property | Value | Source(s) |

| Density | 1.151 g/mL at 25 °C | [1][4] |

| Melting Point | -17 to -13 °C | [4] |

| Boiling Point | 237 °C (at atmospheric pressure) | [4] |

| Flash Point | 101 °C (213.8 °F) - closed cup | [4] |

| Isotopic Purity | Typically ≥97 atom % D | [4] |

| Chemical Purity | Typically ≥98% (CP) | [3][4] |

Solubility Profile

The solubility of a compound is a critical parameter for its application, particularly in preparing stock solutions and analytical standards. This compound exhibits a solubility profile consistent with its polar heterocyclic structure combined with an aromatic system.

-

Water Solubility: It is only slightly soluble in cold water but dissolves readily in hot water.[6]

-

Organic Solvents: It demonstrates high solubility in most common organic solvents, including alcohols, ethers, acetone, and benzene.[6]

This solubility profile provides researchers with flexibility in choosing a suitable solvent system for LC-MS, GC-MS, or NMR analysis, ensuring complete dissolution and compatibility with the analytical method.

Protocol for Handling, Storage, and Use

Due to its hygroscopic nature, light sensitivity, and potential hazards, a strict protocol for handling and storage is paramount to maintain the integrity of this compound and ensure laboratory safety.[2][3][7][8]

Initial Receipt and Storage

Upon receipt, the compound should be immediately transferred to a designated storage location. The recommended long-term storage condition for the pure (neat) compound is -20°C to minimize degradation.[1] For routine use, storage at room temperature is acceptable, provided the container is tightly sealed and protected from light and moisture.[3][8]

Aliquoting and Sample Preparation Workflow

To prevent contamination of the primary stock, it is best practice to prepare smaller aliquots for daily or project-specific use.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C9H7N | CID 12202083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. isotope.com [isotope.com]

- 4. This compound Aldrich [sigmaaldrich.com]

- 5. This compound | CAS 34071-94-8 | LGC Standards [lgcstandards.com]

- 6. Quinoline - Wikipedia [en.wikipedia.org]

- 7. aksci.com [aksci.com]

- 8. isotope.com [isotope.com]

The Solubility Profile of Quinoline-d7 in Organic Solvents: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Quinoline-d7, a deuterated analog of quinoline, in various organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies for solubility determination. It offers qualitative solubility data, a detailed experimental protocol for quantitative assessment, and an exploration of the physicochemical factors governing the solubility of this critical compound. The guide is structured to provide actionable insights and robust methodologies, ensuring scientific integrity and reproducibility in the laboratory.

Introduction: The Significance of this compound in Modern Research

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and drug design, exhibiting a wide array of pharmacological properties including anticancer, antiviral, and antiparasitic activities.[1] The deuterated isotopologue, this compound, serves as an invaluable tool in pharmaceutical research, particularly as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS, and as a tracer in pharmacokinetic studies.[2] Understanding the solubility of this compound in organic solvents is paramount for its effective use in these applications, as it directly impacts sample preparation, reaction conditions, and the accuracy of analytical measurements. This guide provides a foundational understanding of these solubility characteristics.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical properties is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉D₇N | |

| Molecular Weight | 136.20 g/mol | |

| Appearance | Liquid | [2] |

| Density | 1.151 g/mL at 25 °C | |

| Boiling Point | 237 °C (lit.) | |

| Melting Point | -17 to -13 °C (lit.) |

Note: Properties are for this compound where specified; otherwise, they may be for the unlabeled compound, which is expected to have very similar physical properties.

Qualitative Solubility of Quinoline in Organic Solvents

While specific quantitative solubility data for this compound is not extensively published, the solubility of unlabeled quinoline provides a reliable proxy due to the minimal impact of deuteration on intermolecular forces. Quinoline is generally characterized by its miscibility with a wide range of organic solvents.[3][4]

| Solvent | Polarity | Solubility/Miscibility of Quinoline | Reference |

| Ethanol | Polar Protic | Soluble/Miscible | [4][5] |

| Diethyl Ether | Nonpolar | Soluble/Miscible | [4][5] |

| Acetone | Polar Aprotic | Miscible | [4] |

| Benzene | Nonpolar | Miscible | [4] |

| Carbon Disulfide | Nonpolar | Miscible | [4] |

| Hot Water | Polar Protic | Readily Soluble | [3][6] |

| Cold Water | Polar Protic | Slightly Soluble | [3][6] |

This broad solubility is a direct consequence of the molecular structure of quinoline, which incorporates both a nonpolar benzene ring and a more polar pyridine ring. This dual character allows for favorable interactions with a wide spectrum of solvents.

Quantitative Solubility Determination: An Experimental Protocol

For applications requiring precise concentrations, a quantitative determination of solubility is necessary. The following protocol outlines a robust, self-validating method for this purpose.

Principle

This method is based on the preparation of a saturated solution of this compound in the solvent of interest at a controlled temperature. The concentration of the solute in a filtered aliquot of the supernatant is then determined analytically.

Materials and Equipment

-

This compound (98% purity or higher)

-

Selected organic solvent (HPLC grade or higher)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Calibrated positive displacement micropipettes

-

Syringe filters (0.22 µm, solvent-compatible)

-

Vials for sample preparation and analysis

-

Analytical instrumentation (e.g., GC-MS, LC-MS, or NMR)

Step-by-Step Methodology

-

Preparation of the Stock Solution: Accurately weigh a known amount of this compound into a vial.

-

Solvent Addition: Add a measured volume of the chosen organic solvent to the vial. The amount of solvent should be insufficient to fully dissolve the this compound, ensuring an excess of the solid/liquid phase.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C). Allow the mixture to equilibrate for a minimum of 24 hours to ensure the solution is fully saturated.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the experimental temperature for at least 2 hours to permit the undissolved solute to settle.

-

Sample Extraction: Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid phase at the bottom of the vial.

-

Filtration: Attach a 0.22 µm syringe filter to the syringe and dispense the supernatant into a clean, pre-weighed vial. This step is critical to remove any suspended microparticles.

-

Sample Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantitative Analysis: Analyze the diluted sample using a pre-validated analytical method (e.g., GC-MS with a calibration curve) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, expressing the result in appropriate units (e.g., mg/mL, mol/L).

Experimental Workflow Diagram

Caption: Workflow for quantitative solubility determination of this compound.